![molecular formula C24H24N2O7 B5138669 1-(2-furoyl)-4-(3-phenoxybenzyl)piperazine oxalate](/img/structure/B5138669.png)
1-(2-furoyl)-4-(3-phenoxybenzyl)piperazine oxalate
Overview
Description
1-(2-furoyl)-4-(3-phenoxybenzyl)piperazine oxalate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a piperazine derivative, and its chemical structure contains a furan ring, a benzyl group, and a phenoxy group.
Scientific Research Applications
Drug Development for Diabetes and Alzheimer's Diseases
- Bioactivity Potential : This compound has been explored for its bioactivity potential, particularly in the treatment of type 2 diabetes and Alzheimer's diseases. Derivatives of 2-furoic piperazide, including 1-(2-furoyl)piperazine, have shown promising inhibitory potential against α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes, which are critical in managing these diseases. The effectiveness of these derivatives is supported by both in vitro studies and molecular docking analyses (Abbasi et al., 2018).
Pharmaceutical Research in Antidepressant and Antianxiety Medications
- Antidepressant and Antianxiety Properties : Some novel derivatives of this compound, particularly those involving furan-2-yl and phenyl-4,5-dihydro-1,2-oxazol-4-yl methyl piperazine, have been synthesized and evaluated for their antidepressant and antianxiety properties. These derivatives have shown significant potential in reducing immobility times in behavioral despair tests and demonstrating considerable antianxiety activity in plus maze methods (Kumar et al., 2017).
Metal Ion Extraction in Analytical Chemistry
- Metal Ion Extraction : A 1-(2-furoyl)piperazine-appended calix[4]arene derivative has been synthesized and characterized for its ability to extract metal ions such as Pb2+, Cu2+, Ni2+, Co2+, Cd2+, and Zn2+ from solutions. This derivative exhibited significant extraction recovery and selectivity towards certain metal ions, making it a promising agent for applications in environmental and analytical chemistry (Sayin et al., 2018).
Antimicrobial and Antibacterial Applications
- Antibacterial Potential : N-Sulfonated derivatives of (2-furoyl)piperazine have shown notable antibacterial potential against pathogenic bacteria. These derivatives possess low minimum inhibitory concentrations (MIC), highlighting their effectiveness as antibacterial agents. Additionally, they exhibit mild hemolytic profiles, indicating lower toxicity and potential for drug development (Abbasi et al., 2022).
Enzyme Inhibition Studies for Therapeutic Agents
- Enzyme Inhibition for Therapeutic Agents : Synthesis of carbamate derivatives bearing 2-furoyl-1-piperazine has demonstrated effectiveness against acetylcholinesterase enzyme, with some compounds showing significant inhibitory potential relative to standard drugs. These findings suggest the potential application of these derivatives as therapeutic agents in treating diseases like Alzheimer's (Abbasi et al., 2017).
properties
IUPAC Name |
furan-2-yl-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]methanone;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3.C2H2O4/c25-22(21-10-5-15-26-21)24-13-11-23(12-14-24)17-18-6-4-9-20(16-18)27-19-7-2-1-3-8-19;3-1(4)2(5)6/h1-10,15-16H,11-14,17H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QITHJMOLIDLUBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC=CO4.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]methanone;oxalic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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